3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Introduction of the Fluoro Group: The fluoro group is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Coupling Reaction: The final step involves coupling the piperazine intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide.
Reduction: Formation of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluoro and methoxy groups may enhance binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Lacks the fluoro and benzamide groups, resulting in different pharmacological properties.
3-fluoro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzamide: Similar structure but with a chloro group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
3-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to the combination of the fluoro, methoxy, and benzamide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-7-5-18(6-8-19)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJJWXIVVEVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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